molecular formula C20H22N4O2S B12053407 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12053407
M. Wt: 382.5 g/mol
InChI Key: LQNMQSWJPDTJQH-UHFFFAOYSA-N
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Description

2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Common techniques include:

    Refluxing: To maintain reaction temperatures.

    Purification: Using recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Thioether Compounds: Compounds with similar thioether linkages.

Uniqueness

The uniqueness of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-13-8-7-10-17(14(13)2)24-15(3)22-23-20(24)27-12-19(25)21-16-9-5-6-11-18(16)26-4/h5-11H,12H2,1-4H3,(H,21,25)

InChI Key

LQNMQSWJPDTJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C)C

Origin of Product

United States

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